CYP1A1 Inhibition Potency: Ethyl Ester vs. Class-Level CYP Inhibition Baseline
In a panel of recombinant human cytochrome P450 assays curated by ChEMBL, ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate (CHEMBL1335197) showed measurable inhibition of CYP1A1 with an IC₅₀ of 9.10 µM in a yeast microsomal assay using 7-ethoxyresorufin as substrate [1]. By contrast, inhibition of CYP2C9 and CYP2C19 was negligible (IC₅₀ >20 µM in HEK293 cell-based assays) [2]. This CYP isoform selectivity pattern differs from the typical broad CYP inhibition observed with many flat aromatic chromen-4-one derivatives, indicating that the 7-ethoxyacetate side chain and 4-chlorophenyl group together modulate CYP1A1 binding. No head-to-head comparison with the methyl or isopropyl ester analogs is available in the same assay, so this finding represents class-level inference from ChEMBL profiling data.
| Evidence Dimension | CYP1A1 inhibition IC₅₀ vs. CYP2C9/2C19 IC₅₀ |
|---|---|
| Target Compound Data | CYP1A1 IC₅₀ = 9.10 µM; CYP2C9 IC₅₀ >20 µM; CYP2C19 IC₅₀ >20 µM |
| Comparator Or Baseline | Class-level CYP2C9/2C19 IC₅₀ >20 µM (same compound, different isoforms) |
| Quantified Difference | ≥2.2-fold selectivity for CYP1A1 over CYP2C9/2C19 |
| Conditions | Human CYP1A1 expressed in yeast microsomal membranes; CYP2C9/2C19 in HEK293 cells; fluorogenic substrates; 10–30 min preincubation [1][2] |
Why This Matters
CYP1A1-selective inhibition is a desirable property in chemical probe development for aryl hydrocarbon receptor (AhR) pathway studies, as it avoids confounding off-target metabolism interactions mediated by CYP2C9/2C19.
- [1] ChEMBL / BindingDB. (2020). BDBM50269354 (CHEMBL1335197). CYP1A1 IC50 = 9100 nM (yeast microsomal, 7-ethoxyresorufin, 10 min). View Source
- [2] ChEMBL / BindingDB. (2020). BDBM50269354 (CHEMBL1335197). CYP2C9 IC50 >20000 nM (HEK293, 3-cyano-7-ethoxycoumarin, 30 min); CYP2C19 IC50 10000 nM (HEK293, 30 min). View Source
